4,4'-Dibromo-p-terphenyl

CAS No.:

Cat. No.: VC19816607

Molecular Formula: C18H14Br2

Molecular Weight: 390.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14Br2 |

|---|---|

| Molecular Weight | 390.1 g/mol |

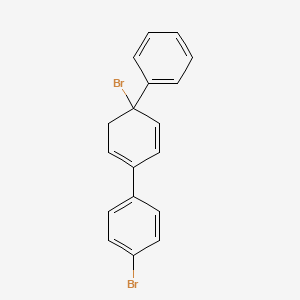

| IUPAC Name | 1-bromo-4-(4-bromo-4-phenylcyclohexa-1,5-dien-1-yl)benzene |

| Standard InChI | InChI=1S/C18H14Br2/c19-17-8-6-14(7-9-17)15-10-12-18(20,13-11-15)16-4-2-1-3-5-16/h1-12H,13H2 |

| Standard InChI Key | RYHHUPOBLAATEI-UHFFFAOYSA-N |

| Canonical SMILES | C1C=C(C=CC1(C2=CC=CC=C2)Br)C3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4,4''-Dibromo-p-terphenyl consists of three linearly connected benzene rings, with bromine atoms positioned at the para sites of the terminal rings. The IUPAC name, 4,4''-dibromo-1,1':4',1''-terphenyl, reflects this substitution pattern. Key structural identifiers include:

The rigid, planar structure of the terphenyl core, combined with electron-withdrawing bromine substituents, influences its electronic properties and reactivity.

Physical Properties

Experimental data from synthesis studies reveal the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 388.1 g/mol |

| Melting Point | 315 °C |

| Boiling Point | 481.7 ± 25.0 °C (Predicted) |

| Density | 1.537 ± 0.06 g/cm³ |

| Appearance | White to gray crystalline powder |

The high melting point and thermal stability suggest suitability for high-temperature applications .

Synthesis Methods

Laboratory-Scale Bromination

A validated synthesis route involves the direct bromination of p-terphenyl using liquid bromine in bromobenzene. The procedure, optimized for a 70.6% yield, includes:

-

Reaction Setup: Combining 100 g of p-terphenyl with 174 g of bromine in bromobenzene at 110 °C for 40 hours under reflux.

-

Byproduct Management: Condensing excess bromine vapor at -10–0 °C and scrubbing HBr gas with water.

-

Purification: Precipitation in methanol, followed by toluene recrystallization and drying at 80 °C .

This method emphasizes the importance of controlled bromine addition and efficient vapor condensation to minimize side reactions.

Alternative Approaches

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atoms at the 4 and 4'' positions serve as reactive sites for nucleophilic substitution. For example, methoxy or amino groups can replace bromine under basic conditions, enabling the synthesis of functionalized terphenyl derivatives.

Cross-Coupling Reactions

4,4''-Dibromo-p-terphenyl participates in transition-metal-catalyzed couplings, such as Suzuki-Miyaura reactions, to construct extended π-conjugated systems. A related study on hexamethyl-terphenyl derivatives demonstrated the use of Pd(dppf)Cl₂ and CsF in dioxane/water to achieve C–C bond formation at 52% yield . Such reactions highlight its utility in synthesizing advanced materials for optoelectronics.

Applications in Materials Science

Nanostructure Fabrication

Scanning tunneling microscopy (STM) studies on copper surfaces have explored the on-surface coupling of brominated aromatics to form graphene nanoribbons. Although direct evidence for 4,4''-dibromo-p-terphenyl is limited, its structural similarity to tested compounds suggests potential in bottom-up nanomaterial synthesis .

Comparison with Related Compounds

4,4'-Dibromobiphenyl

Unlike the terphenyl backbone, biphenyl derivatives lack the central benzene ring, reducing their rigidity and conjugation length. This difference diminishes their suitability for applications requiring extended π-systems.

4,4''-Diiodo-p-terphenyl

Future Research Directions

-

Optoelectronic Characterization: Detailed studies on charge mobility and bandgap properties could validate its use in OLEDs or photovoltaic cells.

-

Biological Activity Screening: Investigating cytotoxicity or antimicrobial potential may reveal pharmaceutical applications.

-

Green Synthesis Pathways: Developing solvent-free or catalytic bromination methods could enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume